1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+
Description
The compound 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(3-methoxyphenoxy)propan-2-ol Hydro+ features a propan-2-ol backbone substituted with a 3,4-dihydroisoquinoline moiety and a 3-methoxyphenoxy group. The dihydroisoquinoline scaffold is commonly associated with central nervous system (CNS) targeting due to its structural resemblance to neurotransmitters like dopamine .
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-22-18-7-4-8-19(11-18)23-14-17(21)13-20-10-9-15-5-2-3-6-16(15)12-20;/h2-8,11,17,21H,9-10,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYBGWLAWINHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+ typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the isoquinoline core through Pictet-Spengler reaction.
Step 2: Introduction of the methoxyphenoxy group via nucleophilic substitution.
Step 3: Final coupling with the propanol moiety under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+ can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Neuroprotective Effects
Research indicates that compounds derived from 3,4-dihydroisoquinoline structures exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The compound has been studied for its ability to modulate dopaminergic signaling pathways, potentially providing a new avenue for treatment options in conditions characterized by dopaminergic neuron degeneration .
Allosteric Modulation
The compound acts as a positive allosteric modulator (PAM) for dopamine receptors. Allosteric modulators can enhance the effects of neurotransmitters without directly activating the receptor themselves. This mechanism can lead to improved therapeutic outcomes with reduced side effects compared to traditional agonists . The ability to selectively enhance receptor activity makes this compound a candidate for further development in treating mood disorders and cognitive impairments associated with dopamine dysregulation.
Synthesis and Derivative Development
The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(3-methoxyphenoxy)propan-2-ol Hydro+ has been explored in various studies, focusing on optimizing yield and purity. The compound's derivatives have also been synthesized to investigate their pharmacological profiles and potential enhancements in efficacy or selectivity .
Case Study 1: Parkinson’s Disease Treatment
A study investigated the efficacy of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(3-methoxyphenoxy)propan-2-ol Hydro+ in animal models of Parkinson's disease. Results indicated significant improvements in motor function and a reduction in neuroinflammation markers compared to control groups. The compound demonstrated a favorable safety profile, suggesting its potential as a therapeutic agent .
Case Study 2: Cognitive Enhancement
In another study focusing on cognitive enhancement, the compound was administered to models exhibiting cognitive deficits. The results showed improved memory retention and learning abilities, attributed to its action on dopaminergic pathways. These findings support its application in treating cognitive impairments associated with aging and neurodegenerative diseases .
Mécanisme D'action
The mechanism of action of 1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+ involves interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors to modulate biological activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Influence on signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Key Structural Features
The target compound shares a core 3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl structure with several analogs. Differences arise in the substituents attached to the hydroxypropyl group, which critically impact physicochemical and biological properties:
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- Hydrochloride salts (e.g., ) exhibit enhanced aqueous solubility compared to free bases due to ionic character .
- The 3-methoxyphenoxy group in the target compound may balance hydrophilicity and membrane permeability due to its moderate polarity.
Docking and Binding Studies
The Glide docking method () highlights the importance of torsional flexibility and systematic conformational searches in predicting ligand-receptor interactions. Compounds with Tanimoto coefficients >0.7 (e.g., ) are likely to share binding modes with the target compound, particularly in conserved regions like the dihydroisoquinoline-binding pocket .
Activité Biologique
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3-methoxyphenoxy)propan-2-ol Hydro+ is a derivative of 3,4-dihydroisoquinoline, a structural motif known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of 3,4-dihydroisoquinolin-2(1H)-yl derivatives. Its molecular formula is , and it features a methoxyphenoxy group that may influence its solubility and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the potential of 3,4-dihydroisoquinoline derivatives in cancer therapy. For instance, compounds targeting protein arginine methyltransferase 5 (PRMT5) have shown promising results. One such derivative exhibited an IC50 value of 8.5 nM , indicating potent inhibition of PRMT5 and significant anti-proliferative activity against MV4-11 leukemia cells (GI50 = 18 nM) . This suggests that similar derivatives may possess antitumor properties.
The biological activities of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3-methoxyphenoxy)propan-2-ol Hydro+ can be attributed to its ability to modulate various signaling pathways. The interactions with PRMT5 suggest a role in epigenetic regulation, which is crucial in cancer biology . Additionally, the presence of the methoxyphenoxy group may enhance binding affinity to specific receptors or enzymes involved in tumor progression.
Case Studies
A study on related compounds demonstrated that modifications on the isoquinoline structure could lead to enhanced biological activity. For example:
- Compound A : Exhibited IC50 values comparable to clinical inhibitors used in phase I trials.
- Compound B : Showed significant antitumor activity in xenograft models, reinforcing the therapeutic potential of this class of compounds .
Comparative Analysis
A comparative analysis of various 3,4-dihydroisoquinoline derivatives reveals differences in their biological activities:
| Compound Name | Target | IC50 (nM) | Activity |
|---|---|---|---|
| Compound A | PRMT5 | 8.5 | Antitumor |
| Compound B | PRMT5 | 18 | Antiproliferative |
| Hydro+ | TBD | TBD | TBD |
Q & A
Basic Research Question
Q: What are the optimized synthetic routes for 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3-methoxyphenoxy)propan-2-ol Hydro+? A: Synthesis typically involves multi-step protocols with strict control of reaction parameters:
- Step 1: Coupling of dihydroisoquinoline and methoxyphenoxy-propanol precursors via nucleophilic substitution or reductive amination .
- Step 2: Use of solvents like dichloromethane or dimethylformamide to enhance intermediate stability .
- Step 3: Purification via column chromatography or crystallization for >95% purity .
- Key Parameters: Temperature (0–25°C), base selection (e.g., triethylamine), and reaction time (8–24 hrs) significantly impact yield .
Basic Research Question
Q: Which analytical techniques are critical for characterizing this compound and its intermediates? A: A combination of methods ensures structural fidelity and purity:
| Technique | Purpose | Example Conditions |
|---|---|---|
| NMR | Confirm stereochemistry and substituent positions | ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ |
| LC-MS | Verify molecular weight and purity | ESI+ mode, C18 column, acetonitrile/water gradient |
| HPLC | Quantify purity | Reverse-phase, UV detection at 254 nm |
Advanced Research Question
Q: How can stereochemical control be achieved during the synthesis of dihydroisoquinoline derivatives? A: Chiral resolution and asymmetric catalysis are critical:
- Chiral Auxiliaries: Use (1S,3R)-configured intermediates to enforce stereochemistry at the dihydroisoquinoline core .
- Catalysts: Pd-mediated asymmetric hydrogenation for enantioselective reduction .
- Analytical Validation: Chiral HPLC (e.g., Chiralpak AD-H column) to confirm >99% enantiomeric excess .
Advanced Research Question
Q: What methodologies evaluate this compound’s interaction with biological targets like PRMT5? A: Enzymatic assays and computational modeling are key:
- In Vitro Assays: PRMT5 inhibition measured via radioactive methyltransferase assays (IC₅₀ values) .
- Molecular Docking: Glide/SP or AutoDock Vina to predict binding modes within the PRMT5 active site .
- Structure-Activity Relationship (SAR): Modify methoxyphenoxy or dihydroisoquinoline groups to enhance potency .
Advanced Research Question
Q: How to resolve contradictions in biological activity data across different assays? A: Discrepancies often arise from assay conditions or target promiscuity:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
- Counter-Screens: Test against related enzymes (e.g., PRMT4/7) to rule off-target effects .
- Molecular Dynamics (MD): Simulate binding stability over 100+ ns to confirm target specificity .
Advanced Research Question
Q: How to design analogs to improve metabolic stability without compromising potency? A: Focus on substituent engineering and metabolic profiling:
- Modifications: Replace labile groups (e.g., methoxy) with bioisosteres like trifluoromethyl .
- In Vitro Stability: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
- CYP450 Inhibition: Screen for interactions using fluorogenic substrates (e.g., CYP3A4) .
Basic Research Question
Q: What are the stability profiles of this compound under varying pH and temperature conditions? A: Stability studies guide storage and handling:
- pH Stability: Degradation observed at pH <3 (acidic cleavage) or >10 (base-induced hydrolysis) .
- Thermal Stability: Store at -20°C in inert atmospheres; >90% stability over 6 months .
- Light Sensitivity: Protect from UV exposure to prevent photooxidation of the dihydroisoquinoline moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
